3,3'-Diethylthiadicarbocyanine

Description

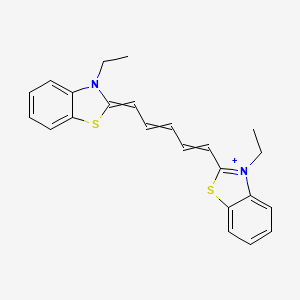

3-Ethyl-2-(5-(3-ethyl-2-benzothiazolinylidene)-1,3- pentadienyl)benzothiazolium. A benzothiazole that was formerly used as an antinematodal agent and is currently used as a fluorescent dye.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

7187-55-5 |

|---|---|

Formule moléculaire |

C23H23N2S2+ |

Poids moléculaire |

391.6 g/mol |

Nom IUPAC |

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C23H23N2S2/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23/h5-17H,3-4H2,1-2H3/q+1 |

Clé InChI |

FYXWDSGGZAMYFZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |

SMILES isomérique |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC |

SMILES canonique |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |

Synonymes |

3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,3'-Diethylthiadicarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3,3'-Diethylthiadicarbocyanine iodide, a vital fluorescent dye with significant applications in biomedical research and diagnostics. This document details the underlying chemical principles, experimental protocols, and purification strategies to obtain a high-purity product.

Introduction

This compound iodide, often abbreviated as DiSC2(5), is a member of the cyanine (B1664457) dye family, characterized by two quinoline (B57606) heterocyclic nuclei linked by a polymethine bridge. Its pronounced fluorescence and sensitivity to membrane potential make it an invaluable tool for cellular imaging, flow cytometry, and as a probe in drug discovery to assess mitochondrial function and cell viability. Achieving high purity of this dye is critical for reproducible and accurate experimental outcomes.

Synthesis of this compound Iodide

The synthesis of this compound iodide is typically achieved through a condensation reaction. The most common approach involves the reaction of a quaternary salt of a heterocyclic base with a reagent that provides the linking methine group.

General Reaction Scheme

The synthesis is generally carried out by reacting two equivalents of 3-ethyl-2-methylbenzothiazolium iodide with a condensing agent such as triethyl orthoformate, often in the presence of a basic catalyst like pyridine (B92270). The pyridine acts as a catalyst and a solvent.

Experimental Protocol: Synthesis

This protocol is based on established methods for cyanine dye synthesis.

Materials:

-

3-Ethyl-2-methylbenzothiazolium iodide

-

Triethyl orthoformate

-

Pyridine (anhydrous)

-

Diethyl ether

-

Potassium iodide (for precipitation, if needed)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine 2 equivalents of 3-ethyl-2-methylbenzothiazolium iodide with 1 equivalent of triethyl orthoformate.

-

Add a sufficient volume of anhydrous pyridine to dissolve the reactants and facilitate stirring.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by observing the color change of the solution, which typically deepens to a characteristic cyanine dye color.

-

Maintain the reflux for a period of 15 to 30 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be precipitated by adding the reaction mixture to a solution of aqueous potassium iodide.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid sequentially with cold ethanol and diethyl ether to remove residual pyridine and unreacted starting materials.

-

Dry the crude product under vacuum.

Purification of this compound Iodide

Purification is a critical step to remove byproducts and unreacted starting materials. The choice of purification method depends on the level of purity required.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the dye sparingly at room temperature but have high solubility at elevated temperatures. Ethanol or methanol (B129727) are commonly used for thiacarbocyanine dyes. A mixed solvent system, such as ethanol-diethyl ether, can also be effective.

Procedure:

-

Dissolve the crude this compound iodide in a minimal amount of hot ethanol (or methanol) to form a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath or refrigerator to further decrease the solubility of the dye.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all traces of the solvent.

Column Chromatography

For higher purity, column chromatography is a preferred method. Silica (B1680970) gel is a common stationary phase for the purification of cyanine dyes.

Experimental Protocol: Column Chromatography

Materials:

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal ratio needs to be determined by thin-layer chromatography (TLC).

-

Chromatography column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Dissolve the crude dye in a minimum amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect the fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound iodide.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound Iodide

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃IN₂S₂ | N/A |

| Molecular Weight | 518.48 g/mol | N/A |

| Appearance | Green crystalline powder | [1] |

| Melting Point | 248-249 °C (decomposes) | [1] |

| λmax (in Ethanol) | ~655 nm | N/A |

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the general synthetic route for this compound iodide.

Caption: Synthesis of this compound iodide.

Purification Workflow

The following diagram outlines the logical steps for the purification of the synthesized dye.

References

Unveiling the Photophysical Profile of 3,3'-Diethylthiadicarbocyanine Iodide in Ethanol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the essential photophysical characteristics of the fluorescent dye 3,3'-Diethylthiadicarbocyanine Iodide (DTDCI) when dissolved in ethanol (B145695). This document provides a comprehensive overview of its spectral properties, quantum efficiency, and excited-state lifetime, alongside detailed experimental methodologies.

Core Photophysical Parameters

The utility of this compound Iodide (DTDCI) as a fluorescent probe in various scientific applications is fundamentally governed by its photophysical properties. When dissolved in ethanol, DTDCI exhibits distinct absorption and emission characteristics, a moderate fluorescence quantum yield, and a short fluorescence lifetime. These parameters are crucial for designing and interpreting fluorescence-based assays, particularly in the fields of drug discovery and cellular imaging.

A summary of the key quantitative photophysical data for DTDCI in ethanol is presented in the table below. This data has been compiled from reputable sources to provide a reliable reference for researchers.

| Photophysical Parameter | Value | Unit |

| Absorption Maximum (λabs) | 655.75 | nm |

| Molar Extinction Coefficient (ε) | 249,000 | cm-1M-1 |

| Fluorescence Emission Maximum (λem) | ~675 | nm |

| Fluorescence Quantum Yield (Φf) | 0.35 | - |

| Fluorescence Lifetime (τf) | Picosecond range | ps |

Experimental Protocols

Accurate determination of the photophysical properties of DTDCI requires meticulous experimental procedures. The following sections outline the methodologies for measuring the key parameters presented in this guide.

Sample Preparation

For all spectroscopic measurements, a stock solution of DTDCI should be prepared in spectroscopic grade ethanol. Working solutions are then prepared by diluting the stock solution to the desired concentration. It is crucial to use quartz cuvettes that have been thoroughly cleaned to avoid any interfering signals. A "blank" sample, containing only the spectroscopic grade ethanol, should be used to zero the spectrophotometer and for background correction in fluorescence measurements.

Absorption Spectroscopy

The absorption spectrum of DTDCI in ethanol is measured using a dual-beam UV-Vis spectrophotometer.

-

Instrument Setup: The spectrophotometer is turned on and allowed to warm up for at least 30 minutes to ensure lamp stability. The wavelength range is set to scan from approximately 400 nm to 800 nm.

-

Baseline Correction: A baseline is recorded with a cuvette filled with spectroscopic grade ethanol in both the sample and reference beams.

-

Sample Measurement: The blank cuvette in the sample beam is replaced with a cuvette containing the DTDCI solution. The absorbance spectrum is then recorded. The concentration of the DTDCI solution should be adjusted to have a maximum absorbance between 0.1 and 1.0 to ensure linearity.

-

Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the recorded spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

The fluorescence emission spectrum is recorded using a spectrofluorometer.

-

Instrument Setup: The spectrofluorometer is powered on and the excitation and emission monochromators are set to the desired wavelengths. The excitation wavelength should be set to the absorption maximum (λabs) of DTDCI. The emission is scanned over a range that encompasses the expected fluorescence, for instance, from 660 nm to 800 nm.

-

Sample Measurement: A cuvette containing a dilute solution of DTDCI (absorbance at λabs < 0.1 to minimize inner filter effects) is placed in the sample holder. The fluorescence emission spectrum is then recorded.

-

Data Analysis: The wavelength of maximum fluorescence emission (λem) is identified from the corrected emission spectrum.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard.

-

Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties in a similar spectral region to DTDCI is chosen.

-

Absorbance Measurements: A series of solutions of both the DTDCI sample and the standard are prepared with absorbances at the excitation wavelength ranging from 0.02 to 0.1. The absorbance of each solution is measured.

-

Fluorescence Measurements: The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the DTDCI sample and the standard. The slope of these plots is determined. The quantum yield of the sample (Φs) is then calculated using the following equation:

Φs = Φr * (ms / mr) * (ns2 / nr2)

where Φr is the quantum yield of the reference, ms (B15284909) and mr are the slopes of the plots for the sample and reference respectively, and ns and nr are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τf) is measured using the TCSPC technique.

-

Instrument Setup: A picosecond pulsed laser is used to excite the sample at its absorption maximum. The fluorescence emission is detected by a high-speed photodetector, and the time difference between the laser pulse and the arrival of the first photon of fluorescence is measured.

-

Data Acquisition: This process is repeated for a large number of excitation pulses, and a histogram of the arrival times of the fluorescence photons is built up. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf). For complex systems, a multi-exponential decay model may be required.

Visualizing Photophysical Processes and Experimental Workflow

To better understand the underlying principles and the experimental sequence, the following diagrams are provided.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in the photophysics of DTDCI.

Caption: Workflow for the comprehensive photophysical characterization of DTDCI in ethanol.

A Technical Guide to the Spectral Properties of 3,3'-Diethylthiadicarbocyanine Iodide

This technical guide provides an in-depth overview of the absorption and emission spectra of 3,3'-Diethylthiadicarbocyanine iodide, a fluorescent dye with significant applications in biomedical imaging and cellular analysis. The document details its spectral characteristics, outlines the methodologies for its spectral analysis, and is intended for researchers, scientists, and professionals in the field of drug development.

Core Spectral Properties

This compound iodide (DTDCI) is a cyanine (B1664457) dye recognized for its distinct spectral properties in the visible and near-infrared regions. The dye's utility as a fluorescent probe is defined by its absorption and emission maxima, molar absorptivity, and fluorescence quantum yield. These parameters are crucial for its application in various fluorescence-based assays and imaging techniques.[1]

Quantitative Spectral Data

The spectral characteristics of this compound iodide and its common analog, 3,3'-Diethylthiacarbocyanine iodide, are summarized below. The data presented is primarily for the dicarbocyanine variant, as specified, with the monocarbocyanine data provided for comparative purposes.

| Parameter | This compound Iodide | 3,3'-Diethylthiacarbocyanine Iodide | Solvent | Reference |

| CAS Number | 514-73-8[2] | 905-97-5[3] | - | |

| Absorption Maximum (λmax) | 655.75 nm[2] | 560 nm[4] | Ethanol/Methanol (B129727) | [2][4] |

| Molar Absorptivity (ε) | 249,000 M-1cm-1[2] | 161,000 M-1cm-1[3] | Ethanol | [2][3] |

| Emission Maximum (λem) | Not explicitly stated in provided results | 556 nm[4] | Methanol | [4] |

| Fluorescence Quantum Yield (Φf) | 0.35[2] | 0.05[3] | Ethanol | [2][3] |

Experimental Protocols for Spectral Analysis

The determination of the absorption and emission spectra of this compound iodide involves standardized spectrophotometric and spectrofluorometric techniques. The following protocols are generalized methodologies based on common laboratory practices for cyanine dyes.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: A stock solution of this compound iodide is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent, such as methanol or ethanol, to achieve a concentration in the millimolar range (e.g., 1 mM). Due to the photosensitive nature of cyanine dyes, it is imperative to protect the solution from light.[4]

-

Working Solution Preparation: The stock solution is then diluted with the same solvent to prepare working solutions. For absorption measurements, the concentration is adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0). For fluorescence measurements, more dilute solutions are generally used to avoid inner filter effects.

Measurement of Absorption Spectrum

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for accurate absorbance measurements.

-

Procedure:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The absorption spectrum of the dye solution is recorded over a relevant wavelength range, which for this compound iodide would typically be from 500 nm to 800 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

Measurement of Emission Spectrum

-

Instrumentation: A spectrofluorometer is required for measuring the fluorescence emission.

-

Procedure:

-

The sample is excited at its absorption maximum (λmax) or a nearby wavelength.

-

The emission spectrum is scanned over a wavelength range longer than the excitation wavelength (e.g., from 650 nm to 850 nm for DTDCI).

-

The wavelength of maximum emission (λem) is identified from the spectrum.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is typically determined by a comparative method using a well-characterized fluorescence standard.[5]

-

Selection of a Standard: A standard with a known quantum yield and with absorption and emission properties similar to the sample should be chosen.

-

Procedure:

-

The absorption and emission spectra of both the sample and the standard are measured under identical experimental conditions (e.g., solvent, temperature, and excitation wavelength).

-

The integrated fluorescence intensities and the absorbance values at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent dye like this compound iodide.

Caption: Workflow for spectral characterization of DTDCI.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PhotochemCAD | this compound iodide [photochemcad.com]

- 3. PhotochemCAD | 3,3'-Diethylthiacarbocyanine iodide [photochemcad.com]

- 4. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 5. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Fluorescence Mechanism of 3,3'-Diethylthiadicarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence mechanism of the cyanine (B1664457) dye 3,3'-Diethylthiadicarbocyanine iodide (DTDC). It delves into the core photophysical principles governing its fluorescence, the profound influence of the molecular environment on its emissive properties, and the formation of J- and H-aggregates. This document is intended to serve as a detailed resource, offering both theoretical understanding and practical guidance through the inclusion of quantitative data, detailed experimental protocols, and illustrative diagrams to support research and development activities involving this versatile fluorophore.

Core Mechanism of Fluorescence

The fluorescence of this compound iodide, a member of the cyanine dye family, originates from the electronic transitions within its polymethine chain. The fundamental process involves the absorption of a photon, which excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes from this excited singlet state (S₁) back to the ground state (S₀) through the emission of a photon, a process known as fluorescence.

A key competing non-radiative decay pathway for DTDC in solution is trans-cis photoisomerization around the polymethine chain.[1] The efficiency of this isomerization significantly impacts the fluorescence quantum yield. In environments that restrict this rotation, such as viscous solvents, polymer films, or when bound to biomolecules, the photoisomerization pathway is hindered, leading to a notable increase in fluorescence intensity.[2]

The fluorescence properties of DTDC are highly sensitive to its environment. In aqueous solutions and in the presence of certain templates like DNA or polymers, DTDC molecules can self-assemble into aggregates, primarily J-aggregates and H-aggregates.[3][4] These aggregates exhibit distinct photophysical properties compared to the monomeric form due to excitonic coupling between the transition dipole moments of the constituent dye molecules.[5]

-

J-aggregates , characterized by a head-to-tail arrangement of the dye molecules, display a bathochromic (red) shift in their absorption spectrum, often with a very narrow and intense absorption band known as the J-band.[4][5] J-aggregates are typically highly fluorescent.

-

H-aggregates , resulting from a parallel or sandwich-like stacking of the dye molecules, exhibit a hypsochromic (blue) shift in their absorption spectrum.[4][5] H-aggregates are generally weakly fluorescent or non-fluorescent.[4]

The equilibrium between the monomer and the different aggregate forms is dependent on factors such as concentration, solvent polarity, temperature, and the presence of templating agents.

Quantitative Photophysical Data

The photophysical properties of this compound iodide are highly dependent on the solvent and its local environment. The following tables summarize key quantitative data for DTDC and its analogs under various conditions.

| Solvent/Environment | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Reference(s) |

| Ethanol | 655.75 | 249,000 | - | 0.35 | 1.20 | [1][6] |

| Methanol | ~560 | - | ~556 | - | - | [7] |

| Dimethyl Sulfoxide (DMSO) | - | - | - | - | - | Data not available in searches |

| Water | - | - | - | - | - | [3] |

| Dimyristoylphosphatidylcholine Liposomes (Dihexyl analog) | - | - | - | 0.27 | - | [2] |

| Bound to DNA | - | - | - | - | - | Data not available in searches |

Note: Data for some solvents and environments were not available in the performed searches. The data for the dihexyl analog in liposomes is included to illustrate the effect of an organized environment.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of DTDC relative to a well-characterized standard.[8]

Materials:

-

This compound iodide (DTDC)

-

Reference standard with a known quantum yield in the same spectral region (e.g., another cyanine dye with a certified quantum yield)[9]

-

Spectroscopic grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Selection of Reference Standard: Choose a reference standard that has a known and stable fluorescence quantum yield and whose absorption and emission spectra overlap minimally with those of DTDC but are in a similar wavelength range.

-

Preparation of Stock Solutions: Prepare stock solutions of both DTDC and the reference standard in the chosen solvent with high accuracy.

-

Preparation of Dilutions: Prepare a series of dilutions of both the DTDC and the reference standard solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range is from 0.02 to 0.1.

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all prepared solutions. Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to a wavelength where both the sample and the standard absorb light.

-

Record the fluorescence emission spectrum for each of the diluted solutions of both DTDC and the reference standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the DTDC and the reference standard.

-

The plots should be linear, and the slope of each line should be determined by linear regression.

-

The fluorescence quantum yield of DTDC (Φ_f,S) can be calculated using the following equation:

Φ_f,S = Φ_f,R * (m_S / m_R) * (n_S² / n_R²)

where:

-

Φ_f,R is the quantum yield of the reference standard.

-

m_S and m_R are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_S and n_R are the refractive indices of the solvents used for the sample and the reference (if they are different).

-

-

Investigation of J- and H-Aggregation

This protocol outlines a method to study the aggregation of DTDC using UV-Vis absorption and fluorescence spectroscopy.[10][11]

Materials:

-

This compound iodide (DTDC)

-

Solvents of varying polarity (e.g., water, methanol, ethanol-water mixtures)

-

Templating agent (optional, e.g., DNA, polyvinyl sulfate)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Temperature-controlled cuvette holder (optional)

Procedure:

-

Preparation of a Concentrated Stock Solution: Prepare a concentrated stock solution of DTDC in a solvent in which it is readily soluble as a monomer (e.g., methanol).

-

Inducing Aggregation:

-

Concentration-dependent study: Prepare a series of solutions with increasing concentrations of DTDC in a solvent that promotes aggregation (e.g., water or a mixed solvent system). This can be done by adding aliquots of the concentrated stock solution to the aggregation-promoting solvent.

-

Solvent-dependent study: Prepare solutions of DTDC at a fixed concentration in a series of solvents or solvent mixtures with varying polarity.

-

Template-induced study: Prepare a solution of DTDC in a suitable buffer and then add increasing concentrations of a templating agent like DNA.

-

-

UV-Vis Spectroscopy:

-

Record the absorption spectrum of each solution.

-

Monitor the appearance of new absorption bands and changes in the monomer absorption band. A red-shifted, sharp band (J-band) indicates the formation of J-aggregates. A blue-shifted band (H-band) indicates the formation of H-aggregates.

-

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission and excitation spectra for each solution.

-

Observe changes in the fluorescence intensity and the position of the emission maximum. J-aggregates are often associated with a strong, red-shifted emission, while H-aggregates typically lead to fluorescence quenching.

-

-

Data Analysis:

-

Analyze the spectral shifts to identify the type of aggregate formed.

-

The concentration dependence of the absorption spectra can be used to determine the aggregation number and the equilibrium constant for the monomer-aggregate equilibrium.

-

Visualizations

Photophysical Pathways of DTDC

Caption: Jablonski diagram illustrating the photophysical pathways for this compound iodide.

Monomer-Aggregate Equilibrium

Caption: Equilibrium between monomeric and aggregated forms of DTDC and their spectral characteristics.

Experimental Workflow for Quantum Yield Determination

Caption: Experimental workflow for the relative determination of fluorescence quantum yield.

References

- 1. Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pradeepresearch.org [pradeepresearch.org]

- 5. mpipks-dresden.mpg.de [mpipks-dresden.mpg.de]

- 6. PhotochemCAD | this compound iodide [photochemcad.com]

- 7. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 8. benchchem.com [benchchem.com]

- 9. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. ijsr.net [ijsr.net]

- 11. ajuronline.org [ajuronline.org]

Unveiling the Photophysical Properties of 3,3'-Diethylthiadicarbocyanine Iodide (DTDCI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiadicarbocyanine iodide (DTDCI), a member of the carbocyanine dye family, is a versatile fluorescent probe with significant applications in biomedical research and cellular imaging.[1][2] Its strong absorption and emission in the near-infrared (NIR) region of the spectrum make it particularly valuable for deep-tissue imaging and minimizing autofluorescence from biological samples.[1] This technical guide provides an in-depth overview of the quantum yield and fluorescence lifetime of DTDCI, presenting key quantitative data, detailed experimental protocols for their measurement, and a visualization of its photophysical deactivation pathways. Understanding these core photophysical parameters is crucial for the effective application of DTDCI in various research and drug development contexts, including its use in studying membrane potentials and mitochondrial dynamics.[1]

Core Photophysical Parameters of DTDCI

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters that define the efficiency and temporal characteristics of a fluorophore's emission. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. These properties are highly sensitive to the local environment, including solvent polarity and viscosity.

Quantitative Data Summary

The following table summarizes the reported quantum yield and fluorescence lifetime values for DTDCI in various solvents.

| Parameter | Solvent | Value | Reference |

| Quantum Yield (ΦF) | Ethanol | 0.35 | [3] |

| Toluene/DMSO (1.6 vol % DMSO) | 0.06 | [4] | |

| Toluene/DMSO (14 vol % DMSO) | 0.33 | [4] | |

| Fluorescence Lifetime (τF) | Not Specified | 1.20 ns | [5] |

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of DTDCI requires precise experimental procedures. The following sections detail the methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The relative method, comparing the fluorescence of DTDCI to a well-characterized standard, is a widely used and reliable approach for determining the fluorescence quantum yield.

1. Selection of a Quantum Yield Standard:

-

A standard with a known and stable quantum yield, and with absorption and emission spectra that overlap with DTDCI, should be chosen. For DTDCI, which absorbs around 655 nm in ethanol, a standard like Cresyl Violet could be suitable, although the specific standard should be validated for the excitation wavelength used.

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both DTDCI and the standard in the same spectroscopic grade solvent (e.g., ethanol).

-

The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

3. Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

4. Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

The excitation wavelength should be identical for both the DTDCI and standard solutions.

-

The emission spectra should be corrected for the instrument's spectral response.

5. Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both DTDCI and the standard.

-

The quantum yield of DTDCI (ΦF, DTDCI) can be calculated using the following equation:

ΦF, DTDCI = ΦF, std * (mDTDCI / mstd) * (nDTDCI2 / nstd2)

where:

-

ΦF, std is the quantum yield of the standard.

-

mDTDCI and mstd are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for DTDCI and the standard, respectively.

-

nDTDCI and nstd are the refractive indices of the solvents used for DTDCI and the standard, respectively (if different).

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

1. Instrument Setup:

-

A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

2. Instrument Response Function (IRF) Measurement:

-

The IRF, which represents the temporal profile of the excitation pulse as measured by the detection system, must be recorded.

-

This is typically done by using a scattering solution (e.g., a dilute suspension of Ludox or non-dairy creamer in water) in place of the fluorescent sample.

3. Sample Measurement:

-

A dilute solution of DTDCI is placed in the sample holder.

-

The sample is excited with the pulsed laser at a wavelength where DTDCI absorbs.

-

The fluorescence decay is recorded by measuring the time difference between the laser pulse and the arrival of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times.

4. Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Deconvolution software is used to extract the true decay profile.

-

The deconvoluted decay data is then fitted to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τF)

where I0 is the intensity at time zero and τF is the fluorescence lifetime.

Photophysical Deactivation Pathways of DTDCI

Upon absorption of a photon, an excited DTDCI molecule can return to the ground state through several competing pathways. These deactivation processes determine the overall photophysical properties of the dye. The primary pathways include fluorescence, internal conversion, intersystem crossing to the triplet state, and photoisomerization. Photoisomerization is a significant non-radiative decay channel for many cyanine (B1664457) dyes, where the molecule undergoes a structural change in the excited state.

Caption: Photophysical deactivation pathways of DTDCI.

Conclusion

The quantum yield and fluorescence lifetime of this compound iodide are key determinants of its performance as a fluorescent probe. As demonstrated, these parameters are influenced by the dye's molecular environment. The provided experimental protocols offer a foundation for the accurate characterization of DTDCI and other fluorophores, which is essential for their reliable application in research and development. The visualization of the photophysical pathways further elucidates the competing deactivation mechanisms that govern the fluorescence emission of this important near-infrared dye. A thorough understanding of these principles will enable researchers to optimize the use of DTDCI in various advanced imaging and sensing applications.

References

- 1. This compound iodide - CAS-Number 514-73-8 - Order from Chemodex [chemodex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PhotochemCAD | this compound iodide [photochemcad.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Chemical structure and IUPAC name of 3,3'-Diethylthiadicarbocyanine iodide

This technical guide provides a comprehensive overview of 3,3'-Diethylthiadicarbocyanine iodide, a fluorescent dye with significant applications in biological research and drug development. The guide details its chemical structure, physicochemical properties, and its use as a fluorescent probe, particularly for DNA and mitochondria. Detailed experimental protocols and workflow visualizations are also provided to assist researchers in its practical application.

Chemical Structure and Nomenclature

A point of clarification is necessary regarding the nomenclature of related cyanine (B1664457) dyes. The length of the polymethine chain connecting the two benzothiazole (B30560) rings varies, leading to different compounds with similar names. This guide focuses on This compound iodide , which possesses a five-carbon methine chain and is identified by the CAS number 514-73-8 .[1]

-

IUPAC Name: 3-Ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide[1][2][3]

Below is a diagram representing the chemical structure of this compound iodide.

Caption: Chemical structure of this compound Iodide.

Physicochemical and Spectral Properties

The quantitative properties of this compound iodide are summarized in the tables below. These properties are crucial for its application in various experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 514-73-8 | [1] |

| Molecular Formula | C23H23IN2S2 | [1][2] |

| Molecular Weight | 518.48 g/mol | [1][2] |

| Appearance | Dark green to black powder | [2][3] |

| Melting Point | 249 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO; slightly soluble in methanol (B129727) or ethanol | [2][3] |

| Purity | ≥98% (HPLC) | [2][3] |

Table 2: Spectral Data

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~651-660 nm | [2] |

| Emission Maximum (λem) | ~750-800 nm | [2] |

| Molar Absorptivity (ε) | 249,000 cm⁻¹M⁻¹ at 655.75 nm in ethanol |

Applications in Research and Development

This compound iodide is a versatile near-infrared (NIR) fluorescent dye with several key applications in biological research.[2] Its utility stems from its ability to penetrate tissues deeply and minimize autofluorescence from biological samples.[2]

-

DNA Intercalation: This dye can insert into the minor groove of DNA, forming cofacial dimers.[2] This property makes it a valuable tool for the rapid genetic screening and for studying DNA structure and interactions.[2]

-

Mitochondrial and Cellular Staining: It is used as a tracer in cell biology and can selectively stain mitochondria by intercalating into lipid bilayers.[2] This is useful for studying mitochondrial dynamics, function, and membrane potential.[2][3]

-

Fluorescence Imaging: Due to its NIR fluorescence, it is employed as a contrast agent in various imaging techniques, including three-dimensional fluorescence lifetime tomography, to visualize cells and tissues.[2][4]

-

Membrane Potential Studies: The fluorescence properties of this dye can change in response to variations in cell membrane potential, making it a sensitive probe for studying these physiological phenomena.[2][3]

-

Anthelmintic Properties: It has also been identified as an effective broad-spectrum anthelmintic.[2]

Experimental Protocols

The following are generalized protocols for the application of this compound iodide in common research applications. Note that optimal conditions may vary depending on the cell type and experimental setup.

General Protocol for Staining Mitochondria in Adherent Cells

This protocol outlines the steps for staining mitochondria in live adherent cells for fluorescence microscopy.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound iodide in high-quality DMSO. Store this stock solution at -20°C, protected from light.

-

On the day of the experiment, prepare a fresh working solution by diluting the stock solution in a pre-warmed live-cell imaging medium to a final concentration of 25-500 nM. The optimal concentration should be determined experimentally.

-

-

Cell Preparation and Staining:

-

Culture cells on sterile glass-bottom dishes or chambered cover glasses suitable for microscopy.

-

Pre-warm the live-cell imaging medium and the prepared staining solution to 37°C.

-

Remove the culture medium from the cells and wash them once with the pre-warmed live-cell imaging medium.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes in a 37°C incubator with an appropriate CO2 level.

-

Remove the staining solution and wash the cells three times with the pre-warmed live-cell imaging medium.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for NIR dyes (Excitation: ~650 nm, Emission: ~750 nm).

-

Protocol for DNA Binding Studies using UV-Vis Spectroscopy

This protocol describes a general method for studying the interaction of this compound iodide with DNA.

-

Reagent Preparation:

-

Prepare a stock solution of this compound iodide in an appropriate buffer (e.g., sodium cacodylate buffer, 1 mM, pH 7.0).

-

Dissolve DNA samples in the same buffer. Anneal the DNA by heating to 80°C for 20 minutes, followed by slow cooling (1°C/min) to 4°C.

-

Quantify the DNA concentration using UV-Vis spectroscopy.

-

-

Titration and Spectral Measurement:

-

Perform a titration by adding stepwise increments of the dye to a solution of DNA.

-

After each addition, record the UV-Vis absorption spectrum to observe changes in the dye's absorption profile upon binding to DNA.

-

Similarly, circular dichroism (CD) spectroscopy can be used to monitor the induced CD signal in the dye's absorption region upon binding to the chiral DNA helix.[5]

-

Visualized Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and principles related to the use of this compound iodide.

References

- 1. scbt.com [scbt.com]

- 2. adipogen.com [adipogen.com]

- 3. This compound iodide - CAS-Number 514-73-8 - Order from Chemodex [chemodex.com]

- 4. This compound IODIDE | 514-73-8 [chemicalbook.com]

- 5. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 3,3'-Diethylthiadicarbocyanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,3'-Diethylthiadicarbocyanine iodide in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this cyanine (B1664457) dye in their experimental workflows.

Core Compound Identification

It is crucial to distinguish between two closely related compounds often referred to by similar names:

-

This compound iodide (CAS: 514-73-8)

-

3,3'-Diethylthiacarbocyanine iodide (CAS: 905-97-5)

This guide will provide solubility data for both compounds to ensure clarity and prevent experimental errors.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for both this compound iodide and 3,3'-Diethylthiacarbocyanine iodide in various solvents.

| Chemical Name | CAS Number | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| This compound iodide | 514-73-8 | DMSO | 16.67[1] | 32.15[1] | |

| Methanol | Slightly soluble[2] | ||||

| Ethanol | Slightly soluble[2] | ||||

| 3,3'-Diethylthiacarbocyanine iodide | 905-97-5 | DMSO | 100[3] | 203.07[3] | Requires sonication; hygroscopic DMSO can impact solubility.[3] |

| Methanol | Soluble[4] | ||||

| Ethanol | Soluble[4] |

Experimental Protocol: Determination of Solubility of Cyanine Dyes

The following is a general protocol for determining the solubility of cyanine dyes like this compound iodide. This method is based on standard laboratory practices and should be adapted to specific experimental needs and available equipment.

Objective: To determine the saturation solubility of a cyanine dye in a specific solvent.

Materials:

-

Cyanine dye (e.g., this compound iodide)

-

Anhydrous solvent of interest (e.g., DMSO, Ethanol, Methanol)

-

Vortex mixer

-

Sonicator (optional, but recommended for compounds like CAS 905-97-5 in DMSO)

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Spectrophotometer

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the cyanine dye and add it to a known volume of the solvent in a series of vials. The goal is to create a solution where solid dye remains undissolved.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

For poorly soluble compounds or to expedite dissolution, periodic vortexing or sonication can be applied.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully pipette a known volume of the supernatant (the saturated solution) without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of dilutions of the saturated supernatant with the same solvent.

-

Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a spectrophotometer.

-

Create a standard curve by plotting absorbance versus concentration using known concentrations of the dye.

-

Determine the concentration of the undiluted saturated supernatant by interpolating its absorbance value on the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mM based on the determined concentration of the saturated solution.

-

Visualization of Experimental Workflow and Principles

The following diagrams illustrate key concepts and workflows related to the use of this compound iodide as a fluorescent probe.

References

Unveiling the Chameleon-Like Nature of 3,3'-Diethylthiadicarbocyanine Iodide: A Technical Guide to its Spectral Characteristics in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiadicarbocyanine iodide (DTDCI) is a cyanine (B1664457) dye renowned for its potent fluorescent properties and its sensitivity to the surrounding environment. This sensitivity, known as solvatochromism, manifests as shifts in its absorption and emission spectra in response to the polarity of the solvent. This characteristic makes DTDCI a valuable tool in various scientific domains, including as a fluorescent probe for studying molecular interactions, a sensitizer (B1316253) in photodynamic therapy, and a component in optical recording media. Understanding the spectral behavior of DTDCI in different solvents is paramount for its effective application in these fields. This technical guide provides an in-depth analysis of the spectral characteristics of DTDCI in a range of solvents, detailed experimental protocols for their measurement, and a discussion of the underlying principles of its solvatochromic behavior.

Spectral Characteristics of this compound Iodide in Various Solvents

The photophysical properties of DTDCI are significantly influenced by the solvent environment. The key spectral parameters—absorption maximum (λmax), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ)—exhibit notable variations with changes in solvent polarity and viscosity. The following table summarizes the available spectral data for DTDCI in a selection of solvents.

| Solvent | Polarity Index | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| Ethanol (B145695) | 5.2 | 655.75[1] | ~670-680 | 249,000[1] | 0.35[1] |

| Methanol | 6.6 | ~650 | ~670-680 | Not Reported | Not Reported |

| Isopropanol | 4.3 | 763.25 | Not Reported | 212,000 | Not Reported |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~660 | ~680 | Not Reported | Not Reported |

| Water | 10.2 | Aggregates | Aggregates | Not Reported | Not Reported |

Note: The spectral data for DTDCI can be influenced by factors such as dye concentration, temperature, and the presence of impurities. In highly polar solvents like water, DTDCI has a strong tendency to form aggregates, which significantly alters its spectral properties, often leading to a blue-shift and broadening of the absorption band.[2]

The Influence of Solvent Polarity on Spectral Shifts (Solvatochromism)

The observed shifts in the absorption and emission spectra of DTDCI with varying solvent polarity are a hallmark of solvatochromism. Generally, cyanine dyes like DTDCI exhibit a phenomenon known as positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent decreases. This is attributed to the stabilization of the ground state of the dye molecule to a greater extent than the excited state in polar solvents.

The relationship between solvent polarity and the spectral shifts of DTDCI can be visualized as a general trend.

Experimental Protocols

Accurate determination of the spectral characteristics of DTDCI is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of DTDCI (e.g., 1-2 mg) and dissolve it in a known volume of the desired solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. It is crucial to ensure the dye is fully dissolved.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.

-

Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). Use the pure solvent as a blank to zero the instrument.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to the molar extinction coefficient multiplied by the path length of the cuvette (typically 1 cm). Therefore, the slope of the line is the molar extinction coefficient.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as DTDCI. For DTDCI, a common standard is Rhodamine 6G in ethanol (Φ = 0.95).

-

Preparation of Solutions: Prepare dilute solutions of both the DTDCI sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

-

Measurement of Absorption and Emission Spectra:

-

Measure the absorption spectra of both the sample and standard solutions.

-

Using a spectrofluorometer, measure the fluorescence emission spectra of both solutions, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both measurements.

-

-

Data Analysis: The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity (the area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

References

An In-depth Technical Guide on the Molar Extinction Coefficient of 3,3'-Diethylthiadicarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the near-infrared (NIR) fluorescent dye, 3,3'-Diethylthiadicarbocyanine iodide. Cyanine (B1664457) dyes, such as this compound iodide, are noted for their high molar extinction coefficients, making them valuable tools in various biomedical research and drug development applications.[1] Their utility spans from fluorescent labeling and cellular imaging to the study of membrane potentials.[2] The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a critical parameter for quantitative applications of this dye.

Quantitative Data on Molar Extinction Coefficient

The molar extinction coefficient of this compound iodide is highly dependent on the solvent environment. This solvatochromism results in shifts in the absorption maximum (λmax) and changes in the molar extinction coefficient. The following table summarizes the reported molar extinction coefficient values in different solvents.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Ethanol | 655.75 | 249,000 | [3] |

| Methanol | 650 | 230,000 | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Soluble | [5] |

It is important to note that cyanine dyes can form aggregates, particularly in aqueous solutions, which can lead to significant changes in their absorption spectra, including both blue-shifts (H-aggregates) and red-shifts (J-aggregates).[6]

Experimental Protocol for Determining the Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc).

Materials and Equipment:

-

This compound iodide powder

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound iodide powder using an analytical balance.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure the dye is fully dissolved. Due to the light sensitivity of cyanine dyes, it is advisable to protect the solutions from light.[7]

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM). Use volumetric pipettes and flasks for accuracy.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the spectrophotometer to scan a wavelength range appropriate for the dye (e.g., 400-800 nm) to determine the absorption maximum (λmax).

-

Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the diluted solutions at the determined λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of the line is equal to the product of the molar extinction coefficient (ε) and the path length (b) of the cuvette (slope = εb).

-

Calculate the molar extinction coefficient using the formula: ε = slope / b. If a 1 cm path length cuvette is used, the slope of the line is the molar extinction coefficient.[8][9]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.

Caption: Experimental workflow for determining the molar extinction coefficient.

Applications in Research and Drug Development

This compound iodide is frequently used as a fluorescent probe to measure membrane potential in various cell types, including bacteria and mitochondria.[10][11] Changes in membrane potential are crucial in many cellular processes and can be indicative of cellular health or the effects of a drug candidate. For example, some antimicrobial compounds act by depolarizing the bacterial cell membrane, and this dye can be used in high-throughput screening assays to identify such compounds.[12] Its near-infrared fluorescence properties are advantageous for biological applications as they allow for deeper tissue penetration and minimize autofluorescence from biological samples.[2] However, its effectiveness for in vivo imaging of specific structures like myelin has been questioned due to poor blood-brain barrier penetration.

References

- 1. DiSC2(7) [3,3-Diethylthiatricarbocyanine iodide] *CAS#: 3071-70-3* | AAT Bioquest [aatbio.com]

- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 3. PhotochemCAD | this compound iodide [photochemcad.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Absorption Spectra of Conjugated Dyes [gustavus.edu]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. uregina.ca [uregina.ca]

- 9. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The fluorescent dye 3,3'-diethylthiatricarbocyanine iodide is unsuitable for in vivo imaging of myelination in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 3,3'-Diethylthiadicarbocyanine Iodide Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3,3'-Diethylthiadicarbocyanine iodide powder, a fluorescent dye crucial for various applications in research and development. Understanding the stability profile of this compound is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines the known stability characteristics, recommended storage protocols, potential degradation pathways, and suggested methodologies for stability assessment.

Physicochemical Properties and Recommended Storage

This compound iodide is a dark green to black crystalline powder.[1][2] Its stability is influenced by several environmental factors, primarily temperature, light, and moisture.

Table 1: Recommended Storage Conditions for this compound Iodide Powder and Solutions

| Condition | Powder (Solid State) | Stock Solutions |

| Temperature | Short-term: +4°C[1] Long-term: -20°C[1] | Short-term (1 month): -20°C[3] Long-term (6 months): -80°C[3] |

| Light | Protect from light[1][4] | Store in the dark |

| Moisture | Store in a dry, well-ventilated area in a tightly sealed container[1][4][5] | Use anhydrous solvents and seal containers tightly |

| Incompatibilities | Strong oxidizing agents[5] | Data not available |

| Shelf Life | Stable for at least 2 years when stored at -20°C[1] | 1-6 months depending on storage temperature[3] |

Key Stability Considerations

The chemical structure of this compound iodide, characterized by a polymethine chain linking two benzothiazole (B30560) rings, is susceptible to degradation under certain conditions.

Light Sensitivity

The most significant factor affecting the stability of cyanine (B1664457) dyes is exposure to light, which can lead to photodegradation. This process often involves the interaction of the excited dye molecule with oxygen, leading to the formation of reactive oxygen species (ROS) that can attack the polymethine chain. This results in a loss of conjugation and, consequently, a loss of fluorescence. It is crucial to handle the powder and its solutions in low-light conditions and store them in light-proof containers.

Moisture and Hydrolysis

While the iodide salt is generally stable, prolonged exposure to moisture should be avoided. The powder is hygroscopic and can absorb water, which may affect its physical properties and potentially lead to slow hydrolysis over time, although this is less documented than photodegradation for this specific class of cyanine dyes. Storage in a desiccator or a dry, inert atmosphere is recommended for long-term stability.

Thermal Stability

The melting point of this compound iodide is approximately 259°C.[5] While the solid is relatively stable at ambient temperatures, elevated temperatures can accelerate degradation processes. For long-term storage, sub-zero temperatures are recommended to minimize any potential thermal degradation.

Potential Degradation Pathways

The primary degradation pathway for this compound iodide is believed to be photo-oxidation. The process can be initiated by the absorption of light, leading to the formation of an excited state of the dye. This excited dye can then interact with molecular oxygen to generate singlet oxygen, a highly reactive species.

Caption: Photo-oxidative degradation pathway of the dye.

This singlet oxygen can then attack the electron-rich polymethine chain of the dye, leading to its cleavage and the formation of non-fluorescent degradation products.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound iodide powder, a series of stress tests can be performed.

Photostability Testing

Objective: To evaluate the degradation of the compound upon exposure to light.

Methodology:

-

Prepare a solution of this compound iodide in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

-

Divide the solution into two portions: a test sample and a control sample.

-

Wrap the control sample in aluminum foil to protect it from light.

-

Expose the test sample to a controlled light source (e.g., a calibrated xenon lamp in a photostability chamber) for a defined period.

-

At specified time intervals, withdraw aliquots from both the test and control samples.

-

Analyze the samples using UV-Vis spectrophotometry to measure the absorbance at the dye's λmax. A decrease in absorbance indicates degradation.

-

(Optional) Use HPLC with a photodiode array detector to separate and quantify the parent compound and any degradation products.

Caption: Experimental workflow for photostability assessment.

Thermal Stability Testing (Solid State)

Objective: To assess the stability of the powder at elevated temperatures.

Methodology:

-

Place accurately weighed samples of the powder in separate, sealed vials.

-

Store the vials in ovens at controlled, elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Include a control sample stored at the recommended long-term storage temperature (-20°C).

-

After specified time points, remove a vial from each temperature condition.

-

Allow the vial to return to room temperature.

-

Dissolve the powder in a suitable solvent to a known concentration.

-

Analyze the solution by HPLC to quantify the remaining parent compound.

Humidity Stability Testing

Objective: To determine the effect of moisture on the stability of the powder.

Methodology:

-

Place accurately weighed samples of the powder in open vials.

-

Place the vials in humidity chambers with controlled relative humidity (RH) levels (e.g., 50% RH, 75% RH, 90% RH) at a constant temperature.

-

Include a control sample stored in a desiccator over a desiccant (0% RH).

-

After specified time points, remove a vial from each humidity condition.

-

Analyze the samples for degradation, for instance by dissolving them and using HPLC, and also for physical changes (e.g., color, clumping).

Handling and Safety Precautions

When handling this compound iodide powder, it is important to adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.

-

Disposal: Dispose of the compound and its containers in accordance with local regulations.[5]

By adhering to these storage and handling guidelines, researchers can ensure the integrity and performance of this compound iodide, leading to more reliable and reproducible scientific outcomes.

References

- 1. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glenresearch.com [glenresearch.com]

- 5. db.cngb.org [db.cngb.org]

Methodological & Application

Application Notes: Measurement of Membrane Potential using 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5))

Introduction

Membrane potential, the difference in electric potential between the interior and exterior of a cell, is a critical parameter in cellular bioenergetics. It plays a fundamental role in processes such as ATP synthesis, ion transport, and cell signaling. The cationic carbocyanine dye, 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5)), is a fluorescent probe used to measure changes in membrane potential. Due to its lipophilic and cationic nature, DiSC2(5) accumulates in cells with a negative inside membrane potential. This accumulation leads to self-quenching of the dye's fluorescence. When the membrane depolarizes, the dye is released back into the extracellular medium, resulting in an increase in fluorescence (dequenching). This property makes DiSC2(5) a valuable tool for studying the effects of antimicrobial compounds, ion channel modulators, and other agents that affect membrane integrity and function.

Principle of the Assay

The DiSC2(5) assay is based on the Nernstian distribution of the dye across the cell membrane. In energized cells with a high membrane potential (negative inside), the positively charged DiSC2(5) is driven into the cytoplasm. As the intracellular concentration of the dye increases, it forms aggregates, which causes a significant quenching of its fluorescence. A disruption of the membrane potential, leading to depolarization, reduces the driving force for dye accumulation. Consequently, the dye is released from the cells, its aggregation is reversed, and a corresponding increase in fluorescence intensity is observed. This dequenching of fluorescence can be monitored using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

Applications

-

Antimicrobial Drug Discovery: A key application is in the high-throughput screening of compounds that target the bacterial cytoplasmic membrane.[1] Many antimicrobial agents exert their effect by disrupting the membrane potential.[2]

-

Ion Channel Research: Studying the activity of ion channels and transporters that influence membrane potential.

-

Mitochondrial Function: Assessing mitochondrial membrane potential, which is a key indicator of mitochondrial health and cellular apoptosis.[3][4][5]

-

Toxicology: Evaluating the cytotoxic effects of compounds that may compromise membrane integrity.

Experimental Protocol: Fluorometric Measurement of Membrane Potential Changes

This protocol describes the use of DiSC2(5) to measure changes in bacterial membrane potential in a 96-well microplate format using a fluorescence plate reader.

Materials

-

This compound iodide (DiSC2(5)) (Molecular Weight: 518.48 g/mol )[6]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Bacterial culture in logarithmic growth phase

-

Assay Buffer (e.g., PBS with 0.2% glucose)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with appropriate filters (Excitation ~646 nm, Emission ~660-672 nm)[6][7]

-

Positive control for depolarization (e.g., Valinomycin or CCCP)

-

Test compounds

Procedure

-

Preparation of Reagents:

-

DiSC2(5) Stock Solution: Prepare a 1 mM stock solution of DiSC2(5) in DMSO. Store protected from light at -20°C.

-

Working Solutions: On the day of the experiment, dilute the DiSC2(5) stock solution in the assay buffer to the desired final concentration.

-

-

Cell Preparation:

-

Grow the bacterial culture to the mid-logarithmic phase (e.g., OD600 of 0.3-0.7).[8]

-

Harvest the cells by centrifugation and wash them with the assay buffer.

-

Resuspend the cells in the assay buffer to the desired optical density (e.g., OD600 of 0.2-0.3).[2]

-

For Gram-negative bacteria, pretreatment with a permeabilizing agent like EDTA (e.g., 10 mM for 5 minutes) may be necessary to facilitate dye uptake across the outer membrane.[9]

-

-

Assay Protocol:

-

Add 180 µL of the cell suspension to each well of the 96-well plate.

-

Add 20 µL of the DiSC2(5) working solution to each well to achieve the final desired concentration.

-

Incubate the plate in the dark at the desired temperature (e.g., 37°C) and monitor the fluorescence until a stable, quenched baseline is achieved. This indicates the uptake and quenching of the dye in polarized cells.[2]

-

Add the test compounds and controls to the wells.

-

Immediately begin monitoring the fluorescence kinetics in the plate reader. An increase in fluorescence indicates membrane depolarization.

-

Data Analysis

The change in fluorescence is typically expressed as a percentage of the initial fluorescence or normalized to the fluorescence of control wells. The rate of fluorescence increase can also be used to determine the kinetics of membrane depolarization.

Quantitative Data Summary

The following table summarizes typical experimental parameters for membrane potential assays using carbocyanine dyes.

| Parameter | Value | Cell Type | Reference |

| Dye | DiSC3(5) | B. subtilis | [2] |

| Dye Concentration | 1 µM | B. subtilis | [2] |

| Cell Density (OD600) | 0.2 | B. subtilis | [2] |

| Excitation Wavelength | 610 ± 5 nm | B. subtilis | [2] |

| Emission Wavelength | 660 ± 5 nm | B. subtilis | [2] |

| Depolarization Control | 5 µM Valinomycin | B. subtilis | [2] |

| Dye | DiOC2(3) | E. coli | [9] |

| Dye Concentration | 30 µM | E. coli | [9] |

| Cell Density (OD600) | 1.0 | E. coli | [9] |

| Depolarization Control | 10 µM Valinomycin | E. coli | [9] |

Visualizations

References

- 1. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]

- 6. biotium.com [biotium.com]

- 7. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,3'-Diethylthiadicarbocyanine Iodide in Live-Cell Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction